molecular formula C17H16BrN5O2 B5957163 N-[5-bromo-1-[(dimethylamino)methyl]-2-hydroxyindol-3-yl]iminopyridine-3-carboxamide

N-[5-bromo-1-[(dimethylamino)methyl]-2-hydroxyindol-3-yl]iminopyridine-3-carboxamide

Cat. No.: B5957163
M. Wt: 402.2 g/mol
InChI Key: COLMIELTDSZQAO-UHFFFAOYSA-N
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Description

N-[5-bromo-1-[(dimethylamino)methyl]-2-hydroxyindol-3-yl]iminopyridine-3-carboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

N-[5-bromo-1-[(dimethylamino)methyl]-2-hydroxyindol-3-yl]iminopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN5O2/c1-22(2)10-23-14-6-5-12(18)8-13(14)15(17(23)25)20-21-16(24)11-4-3-7-19-9-11/h3-9,25H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLMIELTDSZQAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CN1C2=C(C=C(C=C2)Br)C(=C1O)N=NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-bromo-1-[(dimethylamino)methyl]-2-hydroxyindol-3-yl]iminopyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:

    Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using hydrogen peroxide or other oxidizing agents.

    Imination: The formation of the imine group is achieved by reacting the intermediate with pyridine-3-carboxamide under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[5-bromo-1-[(dimethylamino)methyl]-2-hydroxyindol-3-yl]iminopyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium cyanide, Grignard reagents.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

N-[5-bromo-1-[(dimethylamino)methyl]-2-hydroxyindol-3-yl]iminopyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[5-bromo-1-[(dimethylamino)methyl]-2-hydroxyindol-3-yl]iminopyridine-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxamide: Another indole derivative with similar structural features but different functional groups.

    5-bromoindole: A simpler compound with a bromine atom at the 5-position of the indole ring.

    N-dimethylaminomethylindole: An indole derivative with a dimethylaminomethyl group.

Uniqueness

N-[5-bromo-1-[(dimethylamino)methyl]-2-hydroxyindol-3-yl]iminopyridine-3-carboxamide is unique due to the combination of functional groups present in its structure, which imparts distinct chemical and biological properties

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